

A Comparative Guide to CDK2 Inhibitors: Cdk2-IN-9 versus Dinaciclib

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Compound of Interest		
Compound Name:	Cdk2-IN-9	
Cat. No.:	B12412286	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent cyclin-dependent kinase 2 (CDK2) inhibitors: **Cdk2-IN-9** and dinaciclib. The information presented is based on available preclinical and clinical data to assist researchers in making informed decisions for their studies.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, plays a pivotal role in the G1/S phase transition, making it an attractive target for cancer therapy. This guide focuses on a comparative analysis of **Cdk2-IN-9**, a potent and selective CDK2 inhibitor, and dinaciclib, a multi-CDK inhibitor that has undergone clinical investigation. While both compounds target CDK2, their distinct selectivity profiles and stages of development warrant a detailed comparison. **Cdk2-IN-9** is identified as the compound with CAS number 507487-89-0, also known in the literature as CK7 or Cdk2/9 Inhibitor. Dinaciclib (SCH 727965) is a well-characterized inhibitor of CDK1, CDK2, CDK5, and CDK9.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data available for **Cdk2-IN-9** and dinaciclib, facilitating a direct comparison of their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency (IC50/Ki in nM)



Target	Cdk2-IN-9 (Ki, nM)	Dinaciclib (IC50, nM)
CDK1	80	3
CDK2	2	1
CDK4	53	100
CDK5	-	1
CDK7	70	-
CDK9	4	4
GSK-3β	20	800
Abl	160	>1000

Data for **Cdk2-IN-9** is presented as Ki values, while data for dinaciclib is presented as IC50 values. These values are not directly comparable but provide an indication of potency.

Table 2: Cellular Activity (IC50 in nM)

Cell Line	Cancer Type	Cdk2-IN-9 (IC50, nM)	Dinaciclib (IC50, nM)
A2780	Ovarian Cancer	41	-
MES-SA	Uterine Cancer	140	-
Pediatric Preclinical Testing Program (PPTP) Panel (Median)	Various Pediatric Cancers	-	7.5[1]
Human Ovarian Cancer Cell Lines	Ovarian Cancer	-	13.8 - 123.5[2]
Malignant Human Glioma Cell Lines	Glioblastoma	-	20 - 40

Table 3: In Vivo Efficacy and Clinical Status



Feature	Cdk2-IN-9	Dinaciclib
Preclinical In Vivo Studies	Data not readily available.	Demonstrated anti-tumor activity in xenograft models of ovarian cancer, triple-negative breast cancer, and pancreatic cancer.[2][3][4]
Clinical Trial Status	Preclinical	Has undergone Phase I, II, and III clinical trials for various hematological and solid tumors, including multiple myeloma and chronic lymphocytic leukemia.[4][5]
Observed Single-Agent Activity in Clinic	Not applicable	Encouraging single-agent activity observed in patients with relapsed multiple myeloma.[5]
Common Adverse Events (Clinical)	Not applicable	Leukopenia, thrombocytopenia, gastrointestinal symptoms, alopecia, fatigue.[5]

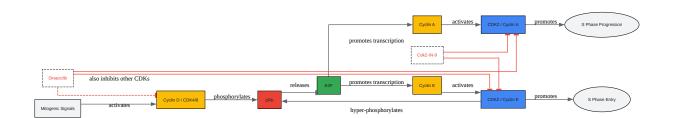
Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate the CDK2 signaling pathway and typical experimental workflows used to characterize CDK2 inhibitors.

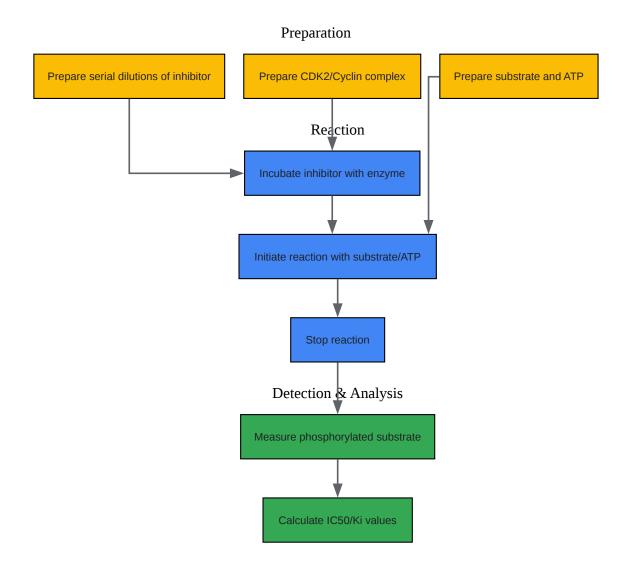
CDK2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in promoting cell cycle progression from the G1 to the S phase. Inhibition of CDK2 disrupts this pathway, leading to cell cycle arrest and apoptosis.

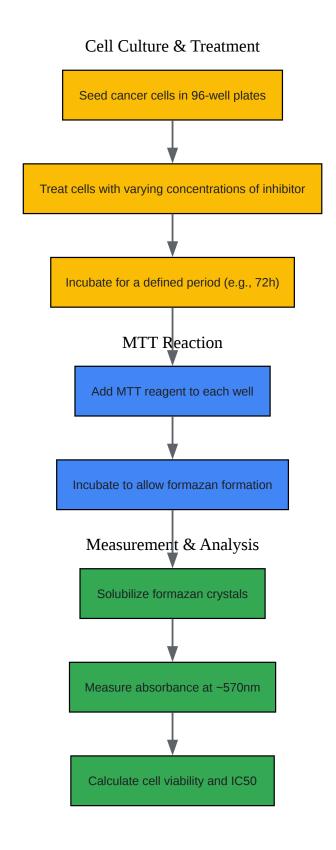












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